

# A Technical Guide to the Solubility and Stability of Niraparib Tosylate Hydrate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Niraparib tosylate hydrate

Cat. No.: B609583

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Niraparib tosylate hydrate**, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP-1 and PARP-2, is a critical therapeutic agent in oncology, particularly for specific types of ovarian, fallopian tube, and peritoneal cancers.[1][2] As an orally administered drug, its efficacy and manufacturability are intrinsically linked to its physicochemical properties. This technical guide provides an in-depth analysis of the solubility and stability of **niraparib tosylate hydrate**, offering crucial data and methodologies for professionals in drug development and research.

## Physicochemical Properties

**Niraparib tosylate hydrate** is a white to off-white, non-hygroscopic crystalline solid. The drug substance in the approved product ZEJULA® is a monohydrate form.[3][4] It is classified as a Biopharmaceutics Classification System (BCS) Class II substance, characterized by low aqueous solubility and high permeability.[4]

## Solubility Profile

The solubility of niraparib is a key determinant of its oral bioavailability, which is approximately 73%.[5] Understanding its solubility in various media is essential for formulation development and predicting its in vivo behavior.

## Aqueous and Solvent Solubility

Niraparib's solubility is noted to be pH-independent below its pKa of 9.95.[6] This suggests consistent solubility across the physiological pH range of the gastrointestinal tract. Quantitative solubility data is summarized in the table below.

Solvent/Medium	Solubility	Notes
Aqueous (Physiological pH)	0.7 mg/mL to 1.1 mg/mL	For the free base.[6]
DMSO	~50 mg/mL (97.92 mM)	Requires sonication for dissolution.[7]
DMSO	~64 mg/mL (~199.8 mM)	-
Ethanol	~64 mg/mL	-
In Vivo Vehicle 1	≥ 2.5 mg/mL (4.90 mM)	10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[7]
In Vivo Vehicle 2	≥ 2.5 mg/mL (4.90 mM)	10% DMSO, 90% (20% SBE-β-CD in saline).[7]
In Vivo Vehicle 3	≥ 2.5 mg/mL (4.90 mM)	10% DMSO, 90% corn oil.[7]

## Experimental Protocol: Solubility Determination

While specific internal company protocols for niraparib are proprietary, a general experimental approach for determining solubility for a BCS Class II compound like **niraparib tosylate hydrate** can be outlined. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for this purpose.

Objective: To quantify the concentration of **niraparib tosylate hydrate** in a saturated solution of a specific solvent or buffer.

Materials:

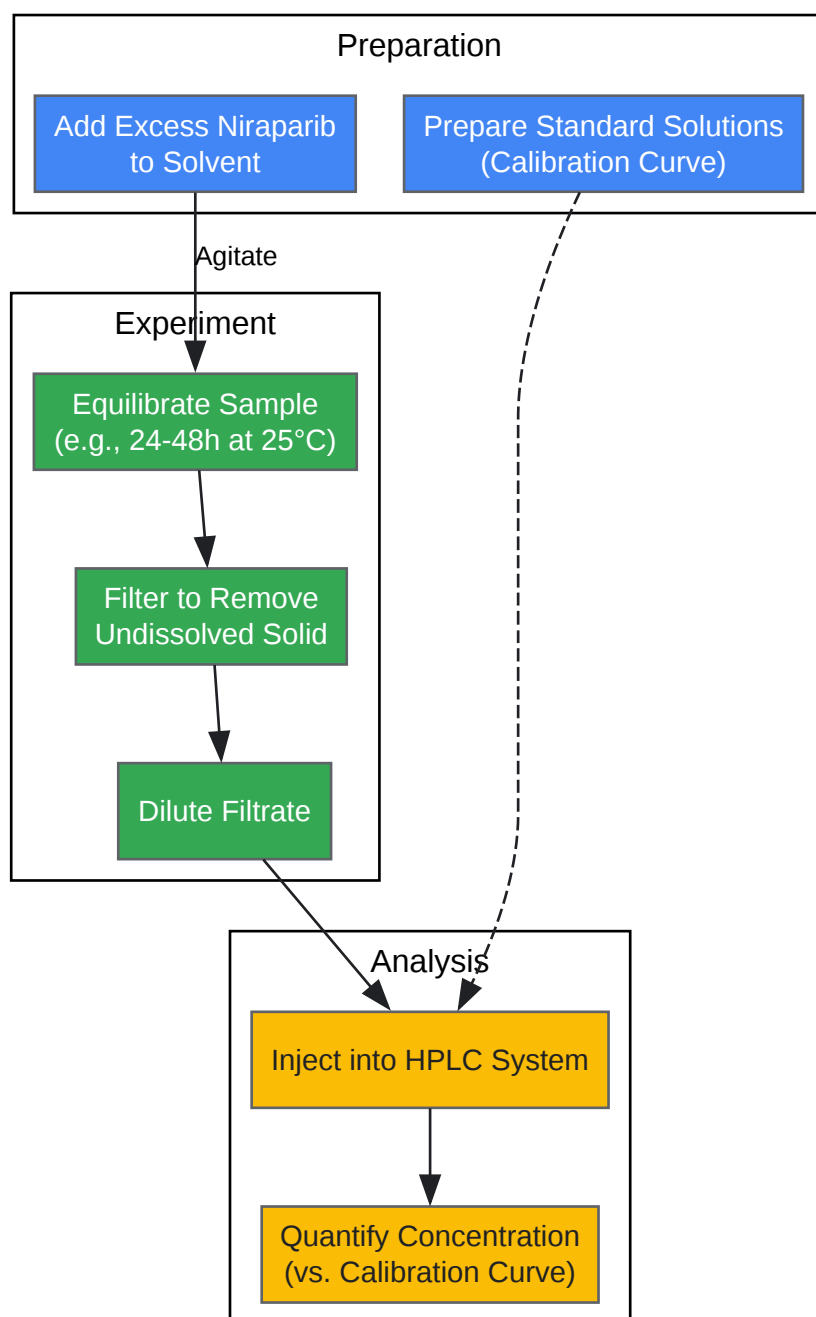
- **Niraparib tosylate hydrate** reference standard
- Selected solvents (e.g., water, phosphate buffers of various pH, DMSO)
- HPLC system with UV detector

- Analytical column (e.g., C8 or C18)
- Volumetric flasks, pipettes, and syringes with appropriate filters
- Shaker or rotator at a controlled temperature

#### Methodology:

- Preparation of Standard Solutions: A series of standard solutions of niraparib with known concentrations are prepared in a suitable solvent (e.g., acetonitrile or a mobile phase component) to generate a calibration curve.[8][9]
- Sample Preparation (Equilibrium Solubility Method): An excess amount of **niraparib tosylate hydrate** is added to a known volume of the desired solvent in a sealed vial.
- Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Filtration: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.
- Dilution: The clear filtrate is appropriately diluted with the mobile phase to fall within the concentration range of the calibration curve.
- HPLC Analysis: The diluted sample is injected into the HPLC system. The concentration is determined by comparing the peak area of the analyte to the calibration curve generated from the standard solutions.

Below is a logical workflow for this process.



[Click to download full resolution via product page](#)

### Workflow for Solubility Determination

## Stability Profile

The stability of niraparib tosylate monohydrate is crucial for ensuring its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential

degradation pathways and to develop stability-indicating analytical methods.

## Forced Degradation Studies

Forced degradation studies have shown that niraparib tosylate monohydrate is a stable compound in the solid state. It exhibits notable stability in acidic and basic aqueous solutions but is susceptible to degradation under oxidative conditions. The compound is not considered to be photosensitive.

Condition	Observation
Heat	Stable in solid state.
Light	Not photosensitive.
Acidic (Aqueous)	No significant degradation.
Basic (Aqueous)	No significant degradation.
Oxidative (Aqueous)	Degrades.

## Formulation Stability

Stability studies on capsule formulations containing niraparib tosylate monohydrate have demonstrated good long-term stability.<sup>[6]</sup> For example, capsules stored at various conditions (5°C, 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH) showed minimal formation of impurities, with less than 0.05% wt/wt present after 3 months of storage.<sup>[6]</sup>

## Experimental Protocol: Stability-Indicating HPLC

### Method

A stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient (API) from its degradation products. Several HPLC and UPLC methods have been developed for niraparib.<sup>[8][10][11][12]</sup>

Objective: To develop and validate an HPLC method capable of resolving niraparib from its potential impurities and degradation products.

Instrumentation and Conditions (Example):<sup>[8][9]</sup>

- HPLC System: Agilent 1260 Infinity II or equivalent.[8]
- Column: Phenomenex Kinetex XB-C8 (150 x 4.6 mm, 5 $\mu$ m).[8][9]
- Mobile Phase: A mixture of 0.1% Formic Acid and Acetonitrile (60:40, v/v).[8][9]
- Flow Rate: 0.5 mL/min.[8][9]
- Column Temperature: 30°C.[8][9]
- Injection Volume: 10  $\mu$ L.[8]
- Detector: UV-visible detector at 240 nm.[8][9]

#### Methodology:

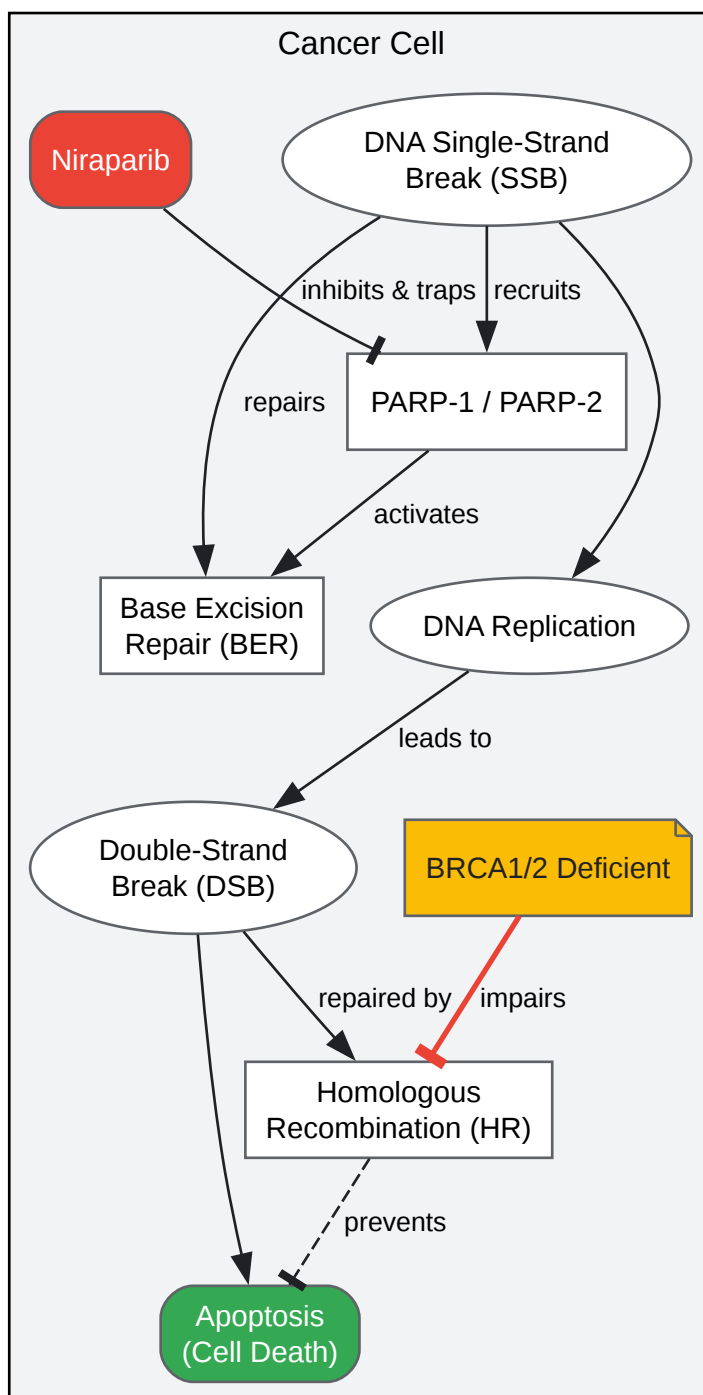
- Forced Degradation Sample Preparation: Niraparib is subjected to stress conditions (e.g., acid hydrolysis with HCl, base hydrolysis with NaOH, oxidation with H<sub>2</sub>O<sub>2</sub>, thermal stress, and photolytic stress) for a defined period.
- Sample Analysis: The stressed samples, along with an unstressed control, are diluted and injected into the HPLC system.
- Method Validation: The method is validated according to ICH guidelines. This includes assessing specificity (peak purity analysis to ensure no co-eluting peaks), linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[10][12] For instance, one study demonstrated linearity over a concentration range of 40 to 60  $\mu$ g/mL with a high coefficient of determination ( $R^2 = 0.9998$ ).[9]

## Mechanism of Action and Signaling Pathway

Niraparib's therapeutic effect is derived from its potent inhibition of PARP-1 and PARP-2, enzymes central to the repair of DNA single-strand breaks (SSBs) via the Base Excision Repair (BER) pathway.[1][5][13]

In cancer cells with defects in other DNA repair mechanisms, such as Homologous Recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-mediated repair

becomes synthetically lethal.[13][14] Unrepaired SSBs accumulate and are converted into toxic double-strand breaks (DSBs) during DNA replication.[13] Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis.[2][13] Furthermore, niraparib can "trap" the PARP enzyme on the DNA, forming a cytotoxic PARP-DNA complex that further contributes to cell death.[13] Recent studies also suggest that niraparib can interfere with the SRC/STAT3 signaling pathway, increasing apoptosis in tumor cells regardless of their BRCA mutation status.[15]



[Click to download full resolution via product page](#)

Niraparib's PARP Inhibition Pathway

## Conclusion



**Niraparib tosylate hydrate** is a stable crystalline solid with low, pH-independent aqueous solubility, consistent with its BCS Class II designation. Its stability profile indicates susceptibility primarily to oxidative degradation, a critical consideration for manufacturing and storage. The development of robust, stability-indicating analytical methods is paramount for ensuring the quality control of this important anticancer agent. A thorough understanding of these core physicochemical properties is essential for the formulation scientists and researchers working to optimize its therapeutic delivery and expand its clinical applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [go.drugbank.com](http://go.drugbank.com) [[go.drugbank.com](http://go.drugbank.com)]
- 2. [drugs.com](http://drugs.com) [[drugs.com](http://drugs.com)]
- 3. A zwitterionic salt–cocrystal: in vitro insights from niraparib tosylate, an anti-cancer drug - CrystEngComm (RSC Publishing) [[pubs.rsc.org](http://pubs.rsc.org)]
- 4. US20210017151A1 - Crystalline Forms of Niraparib Tosylate - Google Patents [[patents.google.com](http://patents.google.com)]
- 5. Niraparib | C19H20N4O | CID 24958200 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 6. US20210038585A1 - Niraparib formulations - Google Patents [[patents.google.com](http://patents.google.com)]
- 7. [file.medchemexpress.com](http://file.medchemexpress.com) [[file.medchemexpress.com](http://file.medchemexpress.com)]
- 8. [impactfactor.org](http://impactfactor.org) [[impactfactor.org](http://impactfactor.org)]
- 9. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 10. Bot Verification [[rasayanjournal.co.in](http://rasayanjournal.co.in)]
- 11. [rjptonline.org](http://rjptonline.org) [[rjptonline.org](http://rjptonline.org)]
- 12. A Comprehensive Novel Stability indicating Method Development and Validation for Simultaneous Assessment of Abiraterone and Niraparib in Bulk and Pharmaceutical Formulation by Ultra Performance Liquid Chromatography | Jordan Journal of Pharmaceutical Sciences [[jjournals.ju.edu.jo](http://jjournals.ju.edu.jo)]

- 13. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 14. urology-textbook.com [urology-textbook.com]
- 15. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Solubility and Stability of Niraparib Tosylate Hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609583#niraparib-tosylate-hydrate-solubility-and-stability-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)